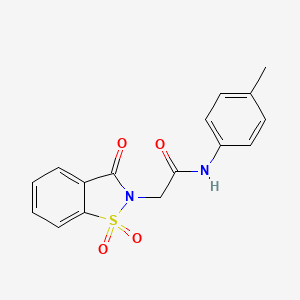

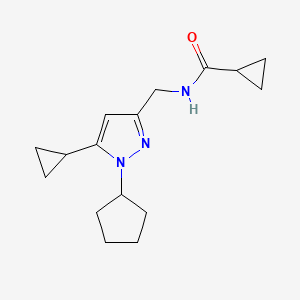

![molecular formula C27H26FN3O3S B2730255 6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline CAS No. 866846-26-6](/img/structure/B2730255.png)

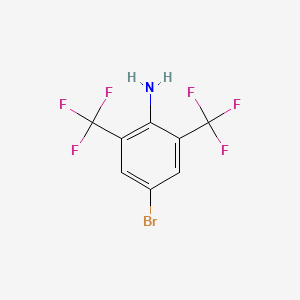

6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline” is a derivative of the piperazine family . Piperazine derivatives have been known for their stimulant effects and have been used in various applications around the world .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide . The hydrazide then undergoes condensation with substituted aromatic aldehydes to give a Schiff base . This base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline core that is substituted with various functional groups. The presence of a piperazine ring and a methoxyphenyl group are notable features .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the various functional groups present in its structure. For instance, the piperazine ring and the methoxyphenyl group could potentially participate in various chemical reactions .Applications De Recherche Scientifique

Antimicrobial Activity

This compound belongs to the fluoroquinolone class, which has been extensively studied for its antibacterial properties. Specifically, the presence of the fluoro group at position 6 enhances its activity against a wide range of bacteria. Researchers have synthesized derivatives of this compound and evaluated their antimicrobial effects. For instance, 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones exhibited promising antibacterial and antifungal activities . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anticancer Potential

Fluoroquinolones have also been explored for their anticancer properties. Although not specific to this exact compound, related fluoroquinolones have shown potential as antiproliferative agents. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. The presence of the fluoro group contributes to their cytotoxicity and ability to inhibit cancer cell growth . However, more targeted studies are needed to assess the efficacy of our specific compound in cancer therapy.

Antiviral Research

While the primary focus of fluoroquinolones has been antibacterial activity, some derivatives exhibit antiviral effects. Although not directly studied for this compound, fluoroquinolones have shown promise against certain viruses, including influenza and herpes simplex virus. Their interference with viral DNA replication and transcription makes them intriguing candidates for antiviral drug development .

Anti-HIV Investigations

Fluoroquinolones have been evaluated for their potential as anti-HIV agents. Again, while not specific to our compound, related derivatives have demonstrated inhibitory effects against HIV reverse transcriptase. The presence of the fluoro group enhances their binding affinity and antiviral activity. However, more targeted research is necessary to determine the efficacy of our compound against HIV .

Other Applications

Beyond the mentioned fields, fluoroquinolones have been investigated for their role in diabetes management, where they exhibit antidiabetic effects by modulating glucose metabolism . Additionally, they may have applications in other areas, such as wound healing and tissue repair, due to their anti-inflammatory properties.

Mécanisme D'action

Propriétés

IUPAC Name |

6-fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3S/c1-19-7-10-21(11-8-19)35(32,33)26-18-29-23-12-9-20(28)17-22(23)27(26)31-15-13-30(14-16-31)24-5-3-4-6-25(24)34-2/h3-12,17-18H,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABLEBKKBKLAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

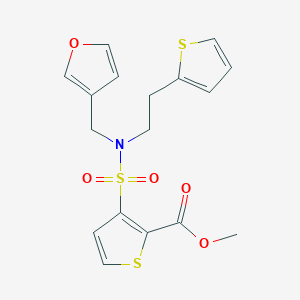

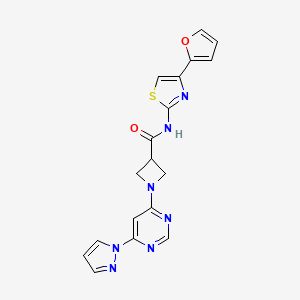

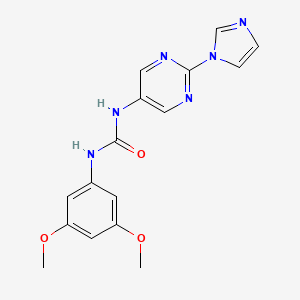

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)

![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)